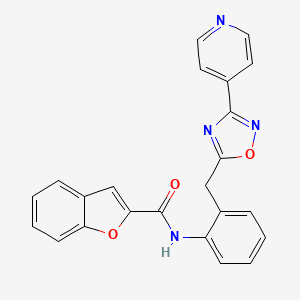

N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide

Description

N-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran-2-carboxamide core linked to a phenyl group substituted with a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is further functionalized with a pyridin-4-yl group at position 3. The molecule’s design integrates aromatic and heteroaromatic systems, which are common in drug discovery for optimizing pharmacokinetic properties such as solubility and metabolic stability.

Propriétés

IUPAC Name |

N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O3/c28-23(20-13-17-6-2-4-8-19(17)29-20)25-18-7-3-1-5-16(18)14-21-26-22(27-30-21)15-9-11-24-12-10-15/h1-13H,14H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHWEXYQKXVDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H18N4O2 |

| Molecular Weight | 362.38 g/mol |

| CAS Number | 60838-23-5 |

| LogP | 2.29710 |

| PSA | 67.07000 |

Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole structure exhibit significant anticancer activity. The compound has been shown to inhibit key cellular pathways involved in cancer proliferation:

- Cell Cycle Arrest : Studies demonstrate that the compound induces G1 phase arrest in cancer cell lines, leading to reduced cell proliferation.

- Apoptosis Induction : It activates apoptotic pathways in various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer), with studies showing an increase in apoptotic markers such as caspase activation and PARP cleavage .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This activity is crucial for potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Study 1: Anticancer Efficacy

In a study published in ACS Omega, the compound was tested against a panel of human cancer cell lines. The results indicated a mean IC50 value of approximately 92.4 µM across multiple cancer types, highlighting its potential for further development as an anticancer agent .

Study 2: Inhibition of Inflammatory Responses

A separate investigation focused on the anti-inflammatory effects of the compound demonstrated a significant reduction in TNF-alpha and IL-6 levels in vitro when treated with this compound. This suggests potential applications in treating chronic inflammatory conditions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide can be contextualized by comparing it to analogs with shared motifs, such as benzofuran carboxamides, oxadiazole derivatives, or pyridine-containing compounds. Below is a detailed analysis:

Structural Analogues from Published Literature

2.1.1 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS: 872868-48-9)

- Core Structure : Shares the benzofuran-2-carboxamide scaffold.

- Key Differences :

- Substitution at the benzofuran core: 5-fluoro and 3-methyl groups.

- Oxadiazole variant: 1,2,5-oxadiazole (furazan) instead of 1,2,4-oxadiazole.

- Pyridine absence: Lacks the pyridin-4-yl group present in the target compound.

2.1.2 GR125743 (N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-3-methyl-4-(4-pyridinyl)benzamide)

- Core Structure : Benzamide with pyridinyl and piperazinyl substituents.

- Key Differences :

- Replaces benzofuran with a simpler benzamide.

- Includes a piperazine ring, enhancing solubility but diverging from the oxadiazole scaffold.

- Functional Relevance : GR125743 is a serotonin receptor ligand, suggesting that pyridine-containing benzamides may share target selectivity with the oxadiazole-benzofuran hybrid .

2.1.3 L694247 (2-[5-[3-(4-Methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indol-3-yl]ethanamine)

- Core Structure : 1,2,4-Oxadiazole linked to an indole group.

- Key Differences :

- Replaces benzofuran with indole.

- Substituted with a sulfonamide group instead of pyridine.

- Implications : The indole-oxadiazole framework is associated with serotonin receptor modulation, highlighting the versatility of 1,2,4-oxadiazoles in CNS-targeting molecules .

Comparative Data Table

Key Research Findings

- Oxadiazole Role : The 1,2,4-oxadiazole ring in the target compound may enhance metabolic stability compared to 1,2,5-oxadiazole derivatives, as 1,2,4-oxadiazoles are less prone to enzymatic degradation .

- Pyridine vs. Piperazine : The pyridin-4-yl group in the target compound could improve blood-brain barrier penetration compared to bulkier piperazine substituents in GR125743 .

- Benzofuran vs. Indole : Benzofuran carboxamides may exhibit superior selectivity for specific receptor subtypes compared to indole-based analogs like L694247, though empirical data is needed .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Oxadiazole Ring Formation : React a nitrile precursor (e.g., pyridinyl nitrile) with hydroxylamine under reflux to form the 1,2,4-oxadiazole core.

Amide Coupling : Use benzofuran-2-carboxylic acid and an appropriate amine derivative (e.g., substituted phenylamine) with coupling agents like EDCl/HOBt in DMF or DCM. This mirrors procedures for analogous carboxamides .

Purification : Recrystallization from solvents like ethanol or chloroform is critical to achieve high purity (>95%), as demonstrated in similar syntheses .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze chemical shifts to confirm substituent positions (e.g., pyridinyl protons at δ 8.6–9.0 ppm, benzofuran signals at δ 7.2–7.8 ppm) .

- HPLC : Verify purity (>98%) using reverse-phase columns with UV detection at 254 nm .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole intermediate?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during oxadiazole formation.

- Catalysis : Add catalytic amounts of K₂CO₃ or triethylamine to accelerate cyclization .

- Temperature Control : Maintain reflux conditions (80–100°C) for 24–48 hours, monitoring via TLC .

- Work-Up : Extract unreacted starting materials with ethyl acetate/water to minimize byproducts .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

- Methodological Answer :

- SAR Studies : Replace the pyridinyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess changes in receptor binding. For example, trifluoromethyl analogs showed enhanced metabolic stability in related compounds .

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs) based on benzofuran-carboxamide scaffolds .

- In Vitro Assays : Test modified derivatives in enzyme inhibition assays (e.g., IC₅₀ measurements) to correlate structural changes with potency .

Q. How can discrepancies in melting points between synthetic batches be resolved?

- Methodological Answer :

- Recrystallization : Use solvent mixtures (e.g., EtOH/2-PrOH) to improve crystal lattice uniformity. For example, HCl salt recrystallization from EtOH adjusted melting points by ±3°C in related compounds .

- Thermal Analysis : Employ DSC to identify polymorphic forms or hydrate/solvate formation .

- Elemental Analysis : Confirm stoichiometry of salts (e.g., HCl or acetate) to rule out hydration differences .

Q. What strategies mitigate byproduct formation during amide coupling?

- Methodological Answer :

- Coupling Agent Optimization : Replace EDCl with HATU or DCC for sterically hindered amines, reducing dimerization .

- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., oxadiazole ring opening) .

- Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the desired product from unreacted acid or amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.